molecular formula C11H24ClN B2700658 8-Cyclopropyloctan-1-amine;hydrochloride CAS No. 2445791-67-1

8-Cyclopropyloctan-1-amine;hydrochloride

Cat. No. B2700658
CAS RN: 2445791-67-1
M. Wt: 205.77
InChI Key: UGRRKCYTJIKESQ-UHFFFAOYSA-N
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Description

“8-Cyclopropyloctan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2445791-67-1 . It has a molecular weight of 205.77 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “8-Cyclopropyloctan-1-amine;hydrochloride” is 1S/C11H23N.ClH/c12-10-6-4-2-1-3-5-7-11-8-9-11;/h11H,1-10,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “8-Cyclopropyloctan-1-amine;hydrochloride” are not available, amines in general are known to participate in a variety of chemical reactions . They can act as weak organic bases, and their reactivity is often influenced by their physicochemical properties .


Physical And Chemical Properties Analysis

“8-Cyclopropyloctan-1-amine;hydrochloride” is a powder with a molecular weight of 205.77 . It is stored at a temperature of 4 degrees Celsius . The compound’s InChI code is 1S/C11H23N.ClH/c12-10-6-4-2-1-3-5-7-11-8-9-11;/h11H,1-10,12H2;1H .

Scientific Research Applications

Productive Syntheses and New Protecting Groups

  • Synthetic Applications : The synthesis of 1-ethynylcyclopropylamine (a close analogue to 8-Cyclopropyloctan-1-amine hydrochloride) demonstrates its utility in producing new ethynyl-extended amino acids and their derivatives. These compounds are crucial for developing novel pharmaceuticals and materials (Kozhushkov et al., 2010). Additionally, the (1-methyl)cyclopropyl carbamate (MPoc) group has been introduced as a new protecting group for amines, highlighting the cyclopropylamine's role in facilitating complex organic syntheses (Snider & Wright, 2011).

Diastereo- and Enantioselective Syntheses

  • Advancements in Stereoselectivity : Research into the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, through CuH-catalyzed hydroamination, showcases the importance of cyclopropylamines in constructing biologically active compounds with precise stereochemical control (Feng et al., 2019).

Antibacterial and Antiviral Properties

  • Therapeutic Potential : The synthesis of 8-nitrofluoroquinolone derivatives incorporating cyclopropylamine units and their subsequent evaluation for antibacterial properties demonstrate the chemical's relevance in developing new antibiotics (Al-Hiari et al., 2007).

Development of Chiral Cyclopropane Units

  • Chiral Chemistry : The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine underlines cyclopropylamines' utility in creating molecules with potential therapeutic applications (Kazuta et al., 2002).

Safety and Hazards

The safety information for “8-Cyclopropyloctan-1-amine;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “8-Cyclopropyloctan-1-amine;hydrochloride” are not available, research in the field of amines and their derivatives is ongoing. This includes the development of new synthetic methods, the exploration of novel applications in pharmaceuticals and materials science, and the investigation of their biological activity .

properties

IUPAC Name

8-cyclopropyloctan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c12-10-6-4-2-1-3-5-7-11-8-9-11;/h11H,1-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRRKCYTJIKESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyclopropyloctan-1-amine;hydrochloride

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